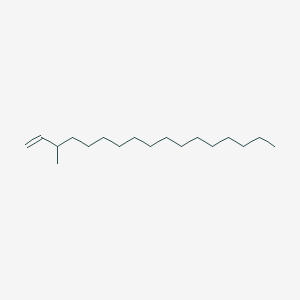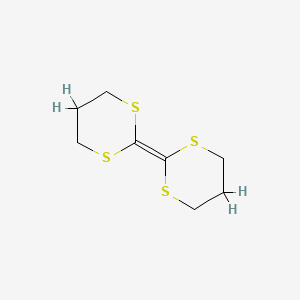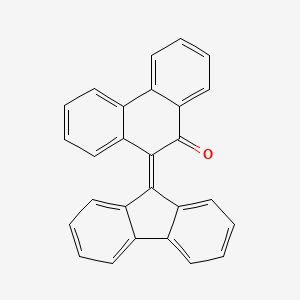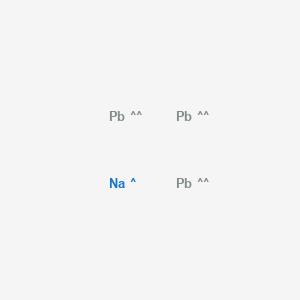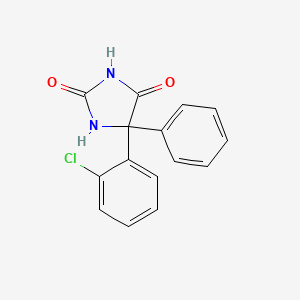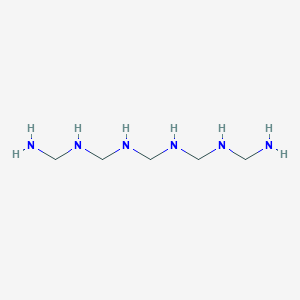![molecular formula C16H15N B14714648 8,9,10,11-Tetrahydro-7h-benzo[a]carbazole CAS No. 21064-48-2](/img/structure/B14714648.png)
8,9,10,11-Tetrahydro-7h-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is a heterocyclic aromatic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its applications in various fields, including organic electronics and pharmaceuticals .
Métodos De Preparación
The synthesis of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a solid acidic catalyst.
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Análisis De Reacciones Químicas
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like naphthol and aryl hydrazine.
Cyclization: The compound can be synthesized through cyclization reactions involving various intermediates and catalysts.
Aplicaciones Científicas De Investigación
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Pharmaceuticals: It serves as a structural motif in the synthesis of various pharmaceutical compounds, including anticancer and neuroprotective agents.
Material Science: The compound is used in the synthesis of conducting polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with DNA and proteins, leading to various biological effects. For example, it can bind to DNA and induce mutations, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is similar to other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure and similar electronic properties.
Benzo[c]carbazole: Another derivative with a different fusion pattern of benzene rings.
Indolo[3,2-b]carbazole: A compound with an indole structure fused to a carbazole ring.
These compounds share similar electronic properties but differ in their structural motifs and specific applications.
Propiedades
Número CAS |
21064-48-2 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydro-7H-benzo[a]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10,17H,3-4,7-8H2 |
Clave InChI |
BDYJXKZFVGDFNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)


